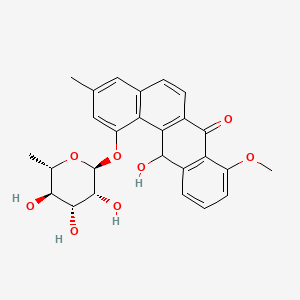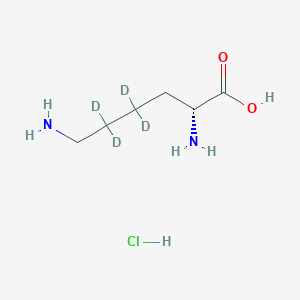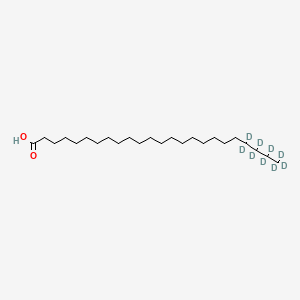
PHCCC(4Me)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a dual modulator, functioning as a negative allosteric modulator for metabotropic glutamate receptor 2 and a positive allosteric modulator for metabotropic glutamate receptor 3 . This compound has significant implications in neuroscience research, particularly in the study of neuropsychiatric disorders and neuroprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PHCCC(4Me) involves several steps, starting with the preparation of the cyclopropa[b]chromen-1a-carboxamide core structure. The key steps include:
- Formation of the cyclopropane ring.
- Introduction of the hydroxyimino group.
- Coupling with the phenyl group to form the final product.
Industrial Production Methods: While specific industrial production methods for PHCCC(4Me) are not widely documented, the synthesis typically follows standard organic synthesis protocols, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to optimize the production of PHCCC(4Me).
Análisis De Reacciones Químicas
Types of Reactions: PHCCC(4Me) undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydroxyimino group.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction can produce an amine derivative.
Aplicaciones Científicas De Investigación
PHCCC(4Me) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of metabotropic glutamate receptors.
Biology: Investigated for its role in cellular signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neuropsychiatric disorders such as depression and anxiety
Industry: Utilized in the development of new pharmacological agents targeting glutamate receptors.
Mecanismo De Acción
PHCCC(4Me) exerts its effects by modulating metabotropic glutamate receptors. It acts as a negative allosteric modulator for metabotropic glutamate receptor 2, reducing its activity, and as a positive allosteric modulator for metabotropic glutamate receptor 3, enhancing its activity . This dual modulation affects various signaling pathways in the brain, influencing neurotransmitter release and neuronal excitability.
Comparación Con Compuestos Similares
PHCCC: A close structural analog of PHCCC(4Me), primarily modulating metabotropic glutamate receptor 4.
CPCCOEt: Another modulator of metabotropic glutamate receptors, with a different selectivity profile.
ACPT-I: A nonselective group III metabotropic glutamate receptor agonist.
Uniqueness: PHCCC(4Me) is unique due to its dual modulation of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, which is not commonly observed in other similar compounds . This dual activity makes it a valuable tool for studying the complex interactions between different glutamate receptor subtypes.
Propiedades
Fórmula molecular |
C18H16N2O3 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
(7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16- |
Clave InChI |
VKCTUZKPBYSTDW-SILNSSARSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


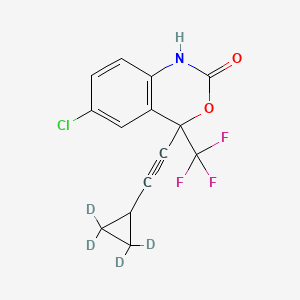
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
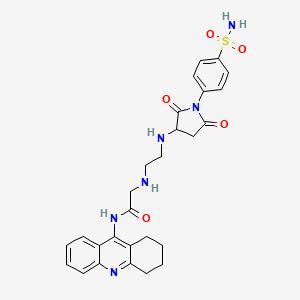

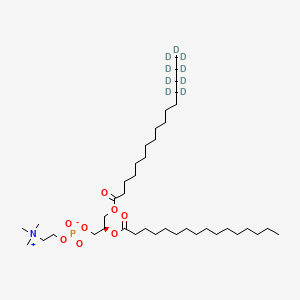
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
